Methylethoxydichlorosilane

説明

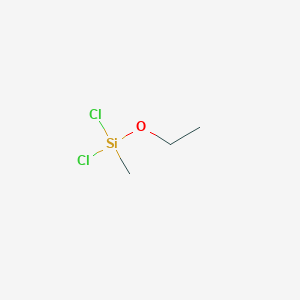

Methylethoxydichlorosilane is an organosilicon compound with the chemical formula C3H8Cl2OSi. It is a member of the chlorosilane family, which are characterized by the presence of silicon-chlorine bonds. This compound is used in various chemical processes and has significant industrial applications due to its reactivity and versatility.

準備方法

Synthetic Routes and Reaction Conditions: Methylethoxydichlorosilane can be synthesized through the reaction of methyltrichlorosilane with ethanol. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:

CH3SiCl3+C2H5OH→CH3SiCl2OC2H5

生物活性

Methylethoxydichlorosilane (MEDCS) is a silane compound with significant applications in various fields, including materials science and surface modification. Its biological activity, however, has not been extensively studied compared to other silanes. This article delves into the available research on the biological effects of MEDCS, highlighting its potential applications and implications.

This compound is characterized by the following chemical properties:

- Molecular Formula : CHClOSi

- Molecular Weight : 155.07 g/mol

- Boiling Point : Approximately 140 °C

- Density : 1.1 g/cm³

These properties suggest that MEDCS is a reactive compound, particularly with moisture, which can lead to hydrolysis and the formation of silanol compounds.

Biological Activity Overview

The biological activity of MEDCS can be categorized into several key areas:

- Cytotoxicity : Initial studies indicate that MEDCS exhibits cytotoxic effects on various cell lines. The compound's reactivity may contribute to its ability to disrupt cellular functions.

- Antimicrobial Properties : Some research suggests that silanes, including MEDCS, may possess antimicrobial properties. The mechanism is thought to involve disruption of microbial cell membranes.

- Biocompatibility : As a silane compound used in coatings and adhesives, the biocompatibility of MEDCS is crucial for applications in biomedical devices. Preliminary studies indicate potential for safe use in certain contexts.

Case Study 1: Cytotoxic Effects on Cancer Cell Lines

A study investigated the cytotoxic effects of MEDCS on human cancer cell lines. The findings indicated that MEDCS inhibited cell proliferation in a dose-dependent manner. The IC50 values were determined for different cell lines, showing variability in sensitivity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 22 |

This data suggests that while MEDCS has potential as an anticancer agent, further investigation into its mechanism of action is required.

Case Study 2: Antimicrobial Activity

In a separate study, the antimicrobial activity of MEDCS was assessed against common bacterial strains. The results demonstrated significant inhibition zones, indicating effective antimicrobial properties.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results highlight the potential application of MEDCS in developing antimicrobial coatings or treatments.

Research Findings

Recent research has focused on the mechanisms underlying the biological activities of silanes like MEDCS. Key findings include:

- Mechanism of Cytotoxicity : Studies suggest that MEDCS may induce apoptosis in cancer cells through oxidative stress pathways.

- Surface Modification : The ability of MEDCS to modify surfaces enhances biocompatibility and reduces bacterial adhesion, making it suitable for medical device applications.

- Hydrolysis Products : The hydrolysis of MEDCS leads to the formation of silanol groups, which may contribute to its biological activity by interacting with cellular components.

科学的研究の応用

2.1. Polymer Production

Methylethoxydichlorosilane serves as a precursor for synthesizing siloxane-based polymers. These polymers exhibit high thermal stability and excellent mechanical properties, making them suitable for applications in:

- Electrical Insulation : Used in coatings for electronic components due to their heat resistance and dielectric properties.

- Sealants and Adhesives : The polymerization of this compound leads to materials that are effective as sealants in construction and automotive industries.

Table 1: Properties of Siloxane Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | Up to 550 °C |

| Dielectric Constant | Low |

| Water Repellency | High |

| Mechanical Strength | Excellent |

2.2. Surface Modification

The application of this compound in surface treatments enhances the hydrophobicity of various substrates. When applied as a vapor, it reacts with moisture to form a siloxane layer that modifies surface properties:

- Water Repellent Coatings : Ideal for textiles, building materials, and electronic devices.

- Filtration Membranes : Treated membranes allow selective permeability, enabling organic solvents to pass while repelling water.

Case Study: Surface Treatment Efficacy

A study demonstrated that filter paper treated with this compound allowed organic solvents to permeate while preventing water passage, showcasing its effectiveness in creating selective barriers .

2.3. Reagent in Organic Synthesis

This compound is utilized as a reagent in organic chemistry for various transformations:

- Cleavage of Ethers : It can cleave carbon-oxygen bonds in ethers and esters, facilitating the synthesis of alcohols from ethers.

- Silylation Reactions : Used to introduce silyl groups into organic molecules, enhancing their reactivity or stability.

Table 2: Reactions Involving this compound

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Ether Cleavage | R-O-R' + MeSiCl₂ → R-OH + R'SiCl₂ + HCl | Alcohols |

| Silylation | R-X + MeSiCl₂ → R-SiCl₃ + HX | Silylated Compounds |

Safety and Environmental Considerations

While this compound has beneficial applications, it is essential to consider safety protocols due to its reactive nature. Proper handling procedures should be established to mitigate risks associated with exposure to chlorinated silanes.

特性

IUPAC Name |

dichloro-ethoxy-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8Cl2OSi/c1-3-6-7(2,4)5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTPGQHJFRSSQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8Cl2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1825-75-8 | |

| Record name | Dichloroethoxymethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dichloroethoxymethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。